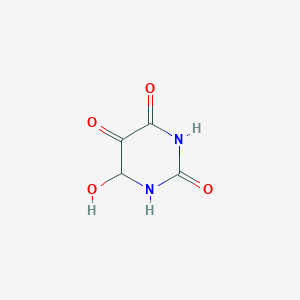

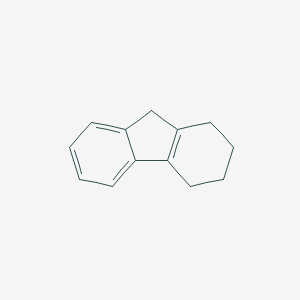

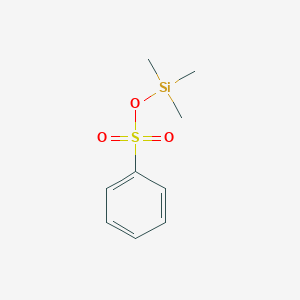

![molecular formula C11H8ClNO2S B101875 [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 17969-25-4](/img/structure/B101875.png)

[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid, is a thiazole derivative that is structurally related to various other compounds with potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory and analgesic activities, as indicated by the synthesis of related compounds with good efficacy in these areas . The presence of the chlorophenyl group is a common feature in these molecules, which may contribute to their biological activities.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the condensation of thioureas with appropriate precursors. For instance, substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters were prepared using methyl 3-bromo-3-(4-chlorobenzoyl) propionate . Although the exact synthesis route for [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid is not detailed in the provided papers, similar synthetic strategies could be employed, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized by various spectroscopic techniques, including FT-IR, NMR spectroscopy, and X-ray diffraction . Quantum-chemical calculations, such as those performed using the CNDO method, can provide insights into the electronic structure of the compound . The molecular structure is often stabilized by intermolecular hydrogen bonds, which can form specific motifs and contribute to the compound's stability and reactivity .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including the formation of glucuronides, as seen in the metabolic studies of related compounds . These reactions can involve different sites on the molecule, such as nitrogen atoms, leading to the formation of quaternary N-glucuronides, or the acyl group, resulting in acyl glucuronides that can rearrange under certain conditions . Understanding these reactions is crucial for predicting the metabolism and disposition of the drug in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure and the presence of specific functional groups. For example, the antibacterial and antifungal activities of organotin(IV) carboxylates of a related thiazole compound were assessed, indicating the biological significance of these molecules . The stability and reactivity of these compounds can also be affected by their ability to form hydrogen bonds and undergo acyl migration .

科学研究应用

Thiazoles are a type of organic compound that have been studied extensively due to their diverse biological activities . They have been found to have potential applications in several scientific fields, including medicinal chemistry . Here are some of the potential applications of thiazoles:

- Antioxidant : Thiazoles can act as antioxidants, helping to protect cells from damage caused by free radicals .

- Analgesic : Some thiazole derivatives have been found to have analgesic (pain-relieving) properties .

- Anti-inflammatory : Thiazoles can also have anti-inflammatory effects, potentially helping to reduce inflammation in the body .

- Antimicrobial and Antifungal : Certain thiazoles have been found to have antimicrobial and antifungal properties, making them potentially useful in treating infections .

- Antiviral : Some thiazoles have been found to have antiviral properties, potentially making them useful in the treatment of viral infections .

- Antitumor or Cytotoxic : Thiazoles have also been studied for their potential antitumor or cytotoxic properties, which could make them useful in cancer treatment .

安全和危害

属性

IUPAC Name |

2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c12-9-4-2-1-3-8(9)11-13-7(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTKTBSWVKJNQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407123 |

Source

|

| Record name | [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid | |

CAS RN |

17969-25-4 |

Source

|

| Record name | [2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

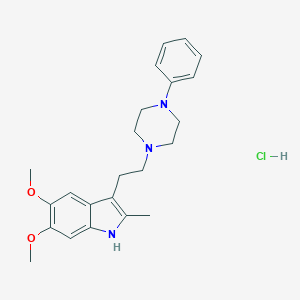

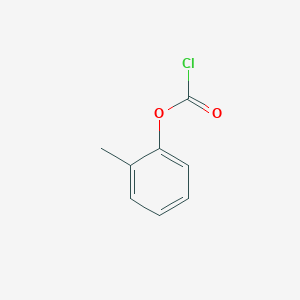

![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)

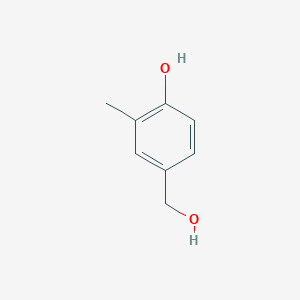

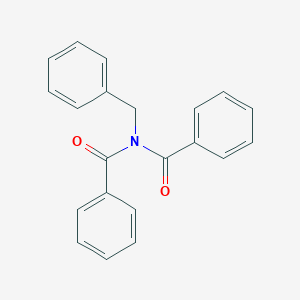

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)

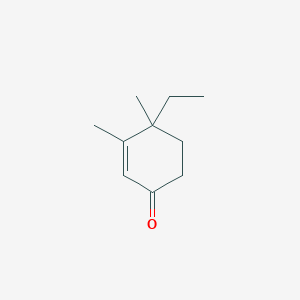

![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)

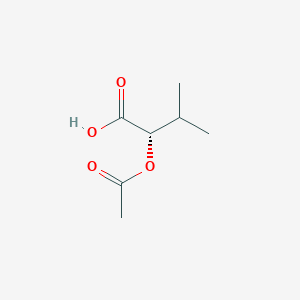

![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)